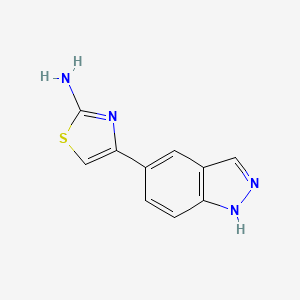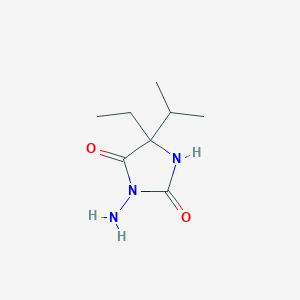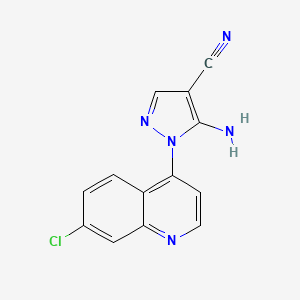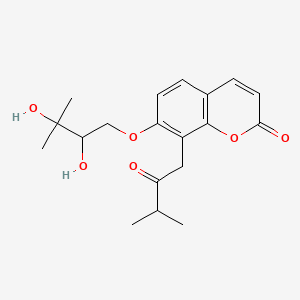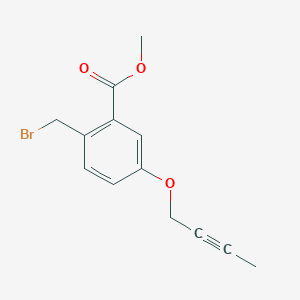
2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethylsulfonyl group attached to the pyrazole ring and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylsulfonyl-3-pyrazolecarboxylic acid with appropriate reagents to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethylsulfonylpyrazole: Lacks the acetic acid moiety but shares the ethylsulfonyl group.
3-Pyrazoleacetic acid: Lacks the ethylsulfonyl group but contains the acetic acid moiety.
1-Methylsulfonylpyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid is unique due to the combination of the ethylsulfonyl group and the acetic acid moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of both functional groups can enhance the compound’s solubility, reactivity, and potential biological activity .
Propiedades
Fórmula molecular |
C7H10N2O4S |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
2-(1-ethylsulfonylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-2-14(12,13)9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
Clave InChI |
IBKMRVYVUPTBGC-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1C=CC(=N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
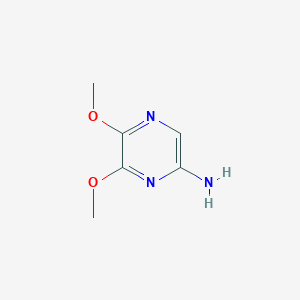
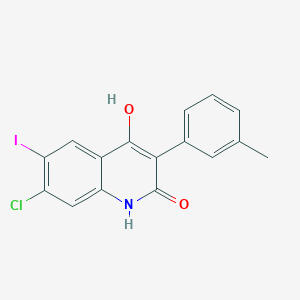
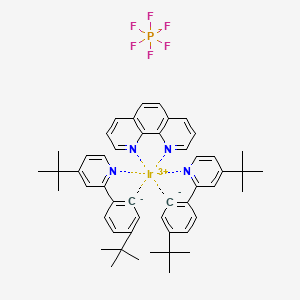
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
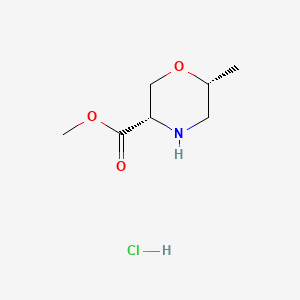
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
